molecular formula C16H14O B14722770 9-Ethoxyanthracene CAS No. 6487-28-1

9-Ethoxyanthracene

Cat. No.: B14722770
CAS No.: 6487-28-1
M. Wt: 222.28 g/mol
InChI Key: LSOHZXVUUOEOTL-UHFFFAOYSA-N
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Description

9-Ethoxyanthracene is an organic compound with the chemical formula C16H14O. It is a derivative of anthracene, where an ethoxy group (-OCH2CH3) is attached to the ninth carbon atom of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxyanthracene typically involves the ethoxylation of anthracene. One common method is the reaction of anthracene with ethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 9-Ethoxyanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Ethoxyanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethoxyanthracene primarily involves its ability to participate in photochemical reactions. Upon exposure to light, it can undergo photoexcitation, leading to the formation of reactive intermediates such as singlet oxygen. These intermediates can interact with various molecular targets, including DNA, proteins, and other cellular components, resulting in a range of biological effects .

Comparison with Similar Compounds

Uniqueness: 9-Ethoxyanthracene is unique due to its specific ethoxy substitution, which imparts distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .

Properties

CAS No.

6487-28-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

9-ethoxyanthracene

InChI

InChI=1S/C16H14O/c1-2-17-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3

InChI Key

LSOHZXVUUOEOTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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